3-fluoro-5-methyl-1H-indole
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Overview
Description
3-fluoro-5-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-1H-indole can be achieved through various methodsThis can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed:
Nitration: 3-fluoro-5-methyl-1-nitroindole
Oxidation: 3-fluoro-5-methylindole-2-carboxylic acid
Substitution: 3-alkyl-5-methylindole derivatives
Scientific Research Applications
Chemistry: 3-fluoro-5-methyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of fluorinated indoles .
Medicine: Its unique chemical properties make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 3-position enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Molecular Targets and Pathways:
Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
- 5-fluoro-3-methyl-1H-indole
- 3-chloro-5-methyl-1H-indole
- 3-bromo-5-methyl-1H-indole
Comparison: 3-fluoro-5-methyl-1H-indole is unique due to the presence of a fluorine atom at the 3-position, which significantly influences its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity. The methyl group at the 5-position further enhances its biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
InChI Key |
WEEPRQDKXDZHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2F |
Origin of Product |
United States |
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